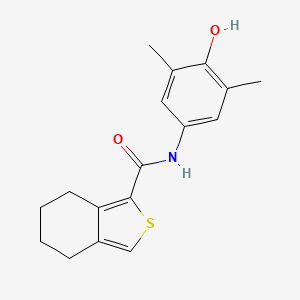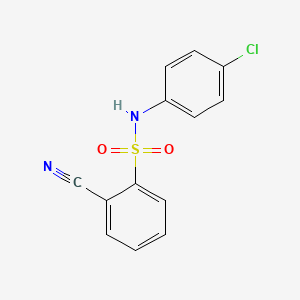![molecular formula C24H19FN4O B5592991 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic aromatic compounds and progressing through a series of condensation, substitution, and cyclization reactions. For instance, compounds with structural similarities have been synthesized by reacting pyrazole derivatives with various substituted acetamides or hydrazides, indicating a possible pathway for the synthesis of the target compound (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular and crystal structure of related pyrazole derivatives has been determined using single-crystal X-ray diffraction, showcasing the typical non-planar configuration of these molecules. For example, a study on a pyrazole derivative revealed its crystallization in a triclinic system with an anti-conformation for the CO double bond relative to the NN single bond, highlighting the complex structural characteristics of these compounds (P. Channar et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide and its derivatives have been explored for their potential antimicrobial properties. A study on hydrazones derived from 4-fluorobenzoic acid hydrazide, closely related to the compound , demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with specific derivatives showing high inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009). Furthermore, novel derivatives synthesized for their antibacterial properties exhibited significant inhibitory concentration values against Escherichia coli, Monilia albican, and Staphylococcus aureus, suggesting potential as antibacterial compounds (Liu et al., 2013).
Anti-inflammatory Activity
Research into derivatives of N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide has also unveiled compounds with promising anti-inflammatory activity. A study synthesizing derivatives by reacting pyrazole with various substituted acetamides reported significant anti-inflammatory effects among some compounds, demonstrating the potential of such derivatives in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Environmental Applications
Derivatives of the compound have been employed in environmental applications, such as the extraction of trace amounts of Pb(II) and Cd(II) using functionalized ZnO nanopowders. This novel method, utilizing the chelating properties of these derivatives, highlights their potential in environmental protection and safety measures (Nekouei et al., 2016).
Anticancer Activity
The exploration of N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide derivatives in the fight against cancer has shown some compounds to exhibit anticancer activity, particularly against lung cancer. This suggests the potential use of these compounds in developing novel anticancer drugs (Hammam et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O/c1-17-7-9-19(10-8-17)24(30)27-26-15-20-16-29(22-5-3-2-4-6-22)28-23(20)18-11-13-21(25)14-12-18/h2-16H,1H3,(H,27,30)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIAGDPRFLKDPX-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592912.png)
![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5592949.png)
![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)
![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)